"Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate" properties
"Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate" properties
An In-Depth Technical Guide to Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate
Executive Summary
Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate (CAS: 1069115-04-3) is a highly versatile, polyfunctional building block utilized extensively in advanced organic synthesis and medicinal chemistry[1]. Characterized by three distinct reactive domains—an aryl bromide, a trifluoromethyl (-CF3) group, and an enolizable methyl ester—this compound serves as a critical intermediate for the construction of complex active pharmaceutical ingredients (APIs) and agrochemicals.
This whitepaper provides a comprehensive analysis of its physicochemical properties, structural and electronic behavior, and field-proven experimental protocols for its functionalization. By understanding the causality behind its reactivity, researchers can leverage this scaffold to optimize structure-activity relationships (SAR), particularly in enhancing lipophilicity and metabolic stability[2][3].
Physicochemical Specifications
To effectively utilize this compound in synthetic workflows, its baseline physicochemical parameters must be understood. The presence of the heavy bromine atom and the fluorinated methyl group significantly impacts its molecular weight, boiling point, and partition coefficient.
Table 1: Core Physicochemical Properties
| Property | Value | Causality / Significance |
| CAS Number | 1069115-04-3 | Unique identifier for procurement and literature tracking. |
| Molecular Formula | C10H8BrF3O2 | Indicates high halogen content, requiring specialized disposal. |
| Molecular Weight | 297.07 g/mol | High mass-to-carbon ratio due to Br and F atoms[1]. |
| Appearance | Colorless to pale yellow liquid | Typical for halogenated phenylacetates; sensitive to prolonged light exposure. |
| Solubility | DCM, THF, EtOAc, DMF | Highly soluble in aprotic organic solvents; insoluble in water due to the highly lipophilic -CF3 group. |
| LogP (Predicted) | ~3.2 - 3.8 | The -CF3 group significantly enhances lipophilicity, a key parameter for membrane permeability in drug design[4]. |
Structural & Electronic Analysis
The synthetic utility of Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate is dictated by the orthogonal reactivity of its three primary functional groups.
The Aryl Bromide (C-Br) Activation
The bromine atom is positioned ortho to the acetate group and meta to the -CF3 group. The strong inductive electron-withdrawing effect of the -CF3 group decreases the electron density of the aromatic ring. This electron deficiency accelerates the oxidative addition step in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[5]. However, the ortho-acetate group introduces steric hindrance, necessitating the use of ligands with large bite angles (such as dppf or XPhos) to prevent catalyst deactivation.
The Trifluoromethyl Group (-CF3)
In medicinal chemistry, the -CF3 group is a privileged motif. It is highly electronegative and lipophilic. When incorporated into a drug scaffold, it frequently blocks cytochrome P450-mediated oxidation at the para-position, thereby increasing the metabolic half-life of the molecule[3][4]. In this scaffold, it remains chemically inert under standard reaction conditions, serving purely as an electronic modulator and structural pharmacophore.
The Methyl Acetate Moiety (-CH2COOCH3)
The benzylic protons ( α -protons) adjacent to the ester carbonyl are highly acidic. This acidity is further amplified by the electron-withdrawing nature of the fluorinated aromatic ring. Consequently, quantitative deprotonation can be achieved using strong, non-nucleophilic bases (like LDA or NaHMDS) at low temperatures, allowing for stereoselective α -alkylation or aldol-type condensations.
Synthetic divergence of Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate.
Field-Proven Experimental Protocols
To ensure self-validating and reproducible results, the following protocols have been designed with explicit attention to mechanistic causality.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of the aryl bromide with an aryl boronic acid to generate a biaryl scaffold[5][6].
Rationale for Reagent Selection:
-
Catalyst: Pd(dppf)Cl2⋅CH2Cl2 (5 mol%). The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which drastically accelerates the reductive elimination step. This is critical for overcoming the steric bulk of the ortho-acetate group.
-
Base: K2CO3 (2.0 equiv). A mild inorganic base is required to activate the boronic acid into a reactive boronate complex without hydrolyzing the methyl ester.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate (1.0 mmol, 297 mg) and the desired aryl boronic acid (1.2 mmol).
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Catalyst & Base Addition: Add Pd(dppf)Cl2⋅CH2Cl2 (0.05 mmol, 41 mg) and anhydrous K2CO3 (2.0 mmol, 276 mg).
-
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/ H2O (4:1 v/v, 10 mL). Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) complexes.
-
Reaction: Seal the flask and heat to 90 °C in an oil bath for 12 hours. Monitor conversion via TLC or LC-MS.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the biaryl product.
Mechanistic cycle of the Suzuki-Miyaura cross-coupling at the ortho-bromo position.
Protocol 2: α -Alkylation of the Acetate Moiety
This protocol outlines the functionalization of the benzylic position via enolate chemistry[7].
Rationale for Reagent Selection:
-
Base: Lithium diisopropylamide (LDA). A strong, sterically hindered, non-nucleophilic base is required to quantitatively deprotonate the α -carbon without attacking the electrophilic ester carbonyl (which would cause transesterification or Claisen condensation).
-
Temperature: -78 °C. Kinetic control is necessary to prevent self-condensation of the ester.
Step-by-Step Methodology:
-
Enolate Formation: In a flame-dried flask under Argon, dissolve Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate (1.0 mmol) in anhydrous THF (5 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Dropwise, add a freshly prepared or commercial solution of LDA (1.2 mmol, 2.0 M in THF/heptane/ethylbenzene). Stir at -78 °C for 45 minutes to ensure complete enolate formation. The solution will typically turn deep yellow/orange.
-
Electrophile Addition: Slowly add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.5 mmol)[7].
-
Propagation: Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.
-
Quenching & Workup: Quench the reaction by adding saturated aqueous NH4Cl (5 mL). Extract the aqueous layer with Dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine, dry over MgSO4 , and concentrate.
-
Purification: Isolate the α -alkylated product using automated flash chromatography.
Applications in Drug Development
The incorporation of the Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate scaffold into drug discovery pipelines offers distinct pharmacological advantages[4]:
-
Conformational Restriction: Following cross-coupling at the bromine position, the resulting biaryl systems often exhibit restricted rotation (atropisomerism) due to the steric clash between the ortho-acetate group and the new aryl ring. This can be exploited to lock a drug molecule into its bioactive conformation, increasing target affinity.
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Lipophilic Efficiency (LipE): The -CF3 group drastically increases the partition coefficient. When balanced with polar functional groups (such as converting the ester to an amide or free acid), it optimizes the LipE, improving blood-brain barrier (BBB) penetration for CNS targets.
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Metabolic Shielding: The strong C-F bonds are highly resistant to oxidative cleavage by liver enzymes, reducing the clearance rate of the final API[4].
References
-
TDX: Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction. TDX. Available at: [Link]
- Google Patents: AU2018273888A1 - Pyrazole MAGL inhibitors.Google Patents.
-
Elektronische Hochschulschriften der LMU München: Preparation of Condensed N-Heterocycles via Chemoselective Benzylic C-H Activations. LMU München. Available at:[Link]
Sources
- 1. Phenyl-methyl-acetate | Sigma-Aldrich [sigmaaldrich.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Buy 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one [smolecule.com]
- 5. tdx.cat [tdx.cat]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. AU2018273888A1 - Pyrazole MAGL inhibitors - Google Patents [patents.google.com]
